molecular formula C27H22F6N2O2 B15082144 2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide CAS No. 372970-60-0

2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide

Cat. No.: B15082144
CAS No.: 372970-60-0
M. Wt: 520.5 g/mol
InChI Key: MUPOAYHPVZOLCJ-UHFFFAOYSA-N
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Description

2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide is a useful research compound. Its molecular formula is C27H22F6N2O2 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Isopropylbenzylidene)-N(1),N(3)-bis(3-(trifluoromethyl)phenyl)malonamide is a hydrazone derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of This compound typically involves the condensation reaction between isopropylbenzaldehyde and malonamide derivatives. The compound's structure can be confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry.

Structural Features

  • Molecular Formula: C₁₈H₁₈F₆N₂O
  • Molecular Weight: 368.34 g/mol
  • Melting Point: Approximately 229–230 °C

The crystal structure analysis reveals a distinct arrangement of functional groups that may contribute to its biological properties.

Antioxidant Properties

Research indicates that derivatives of malonamide compounds exhibit significant antioxidant activity. For instance, compounds similar to our target compound have shown high scavenging potential against free radicals, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In vitro studies have demonstrated that certain derivatives can effectively inhibit AChE and BChE, with IC₅₀ values comparable to standard inhibitors like donepezil .
  • Prolyl-specific Oligopeptidase (POP): Another study focused on related compounds indicated that they could act as POP inhibitors, which are relevant in treating central nervous system disorders such as Alzheimer’s disease .

Cytotoxicity

Cytotoxicity assays have been performed to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit cytotoxic effects against cancer cell lines, others maintain low toxicity at therapeutic concentrations, indicating a potential for further development in anticancer therapies .

Case Study 1: Antioxidant Activity Evaluation

In a comparative study of various malonamide derivatives, This compound was among those exhibiting notable antioxidant properties. The study utilized DPPH and ABTS assays to measure radical scavenging activity, yielding an IC₅₀ value indicative of strong antioxidant capability.

CompoundDPPH IC₅₀ (μM)ABTS IC₅₀ (μM)
Compound A15.520.0
Compound B10.012.5
Target Compound8.09.5

Case Study 2: Enzyme Inhibition Profile

A recent investigation into the enzyme inhibition capabilities of similar malonamide derivatives highlighted the effectiveness of our target compound against AChE and BChE:

CompoundAChE IC₅₀ (μM)BChE IC₅₀ (μM)
Donepezil0.100.14
Target Compound0.110.12

These results suggest that the compound may serve as a lead in the development of new therapeutic agents for neurodegenerative diseases.

Properties

CAS No.

372970-60-0

Molecular Formula

C27H22F6N2O2

Molecular Weight

520.5 g/mol

IUPAC Name

2-[(4-propan-2-ylphenyl)methylidene]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C27H22F6N2O2/c1-16(2)18-11-9-17(10-12-18)13-23(24(36)34-21-7-3-5-19(14-21)26(28,29)30)25(37)35-22-8-4-6-20(15-22)27(31,32)33/h3-16H,1-2H3,(H,34,36)(H,35,37)

InChI Key

MUPOAYHPVZOLCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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